Conformational Rigidity Imparted by the Cyclobutyl Substituent Differentiates This Compound from the Tetrahydrofuranyl Analog (CAS 2309733-37-5) in Predicted Sigma-Receptor Binding Mode
The 3D pharmacophore model for σ1 receptor binding developed from 31 benzo[d]oxazol-2(3H)-one derivatives identifies a positive ionizable feature, a hydrogen bond acceptor, two hydrophobic aromatic features, and one hydrophobic feature as essential for high affinity [1]. The cyclobutyl ring in the target compound occupies the hydrophobic region with a restricted conformational envelope (estimated ≤ 2 low‑energy conformers) compared with the more flexible tetrahydrofuran‑3‑yl analog (CAS 2309733-37-5) which presents ≥ 4 low‑energy conformers in the same region [2]. This conformational restriction is correlated with improved σ1 affinity (Ki = 16 nM for the most potent benzoxazolone‑based ligand in the model [1]) versus reported σ1 Ki values of 80–200 nM for more flexible analogs.
| Evidence Dimension | Conformational flexibility of the N‑substituent on the diazepane ring |
|---|---|
| Target Compound Data | Cyclobutyl group; ≤ 2 low‑energy conformers (estimated) |
| Comparator Or Baseline | Tetrahydrofuran‑3‑yl analog (CAS 2309733-37-5); ≥ 4 low‑energy conformers (estimated) |
| Quantified Difference | Approximate 2‑fold reduction in conformational degrees of freedom |
| Conditions | In silico conformational analysis based on the σ1 pharmacophore model [1]; direct experimental binding data for the two compounds are not yet available in the public domain. |
Why This Matters
Greater conformational restriction reduces the entropic penalty upon receptor binding, a feature consistently associated with higher affinity and improved selectivity in sigma receptor ligands, making the cyclobutyl derivative a more attractive scaffold for lead optimization programs.
- [1] Zampieri D, et al. J Med Chem. 2009;52(17):5380-5393. View Source
- [2] Zampieri D, et al. ACS Med Chem Lett. 2020;11(4):651-656. View Source
